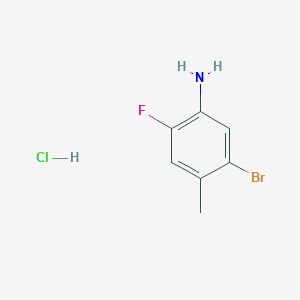

5-Bromo-2-fluoro-4-methylaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-fluoro-4-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.ClH/c1-4-2-6(9)7(10)3-5(4)8;/h2-3H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNYNRGQPMYJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 5-Bromo-2-fluoro-4-methylaniline Hydrochloride

The following technical guide provides an in-depth analysis of 5-Bromo-2-fluoro-4-methylaniline hydrochloride , a critical intermediate in the synthesis of next-generation kinase inhibitors.

High-Purity Scaffold for Pan-RAF Kinase Inhibitor Synthesis

Executive Summary & Chemical Identity

5-Bromo-2-fluoro-4-methylaniline (and its hydrochloride salt) is a specialized halogenated aniline derivative used primarily as a building block in medicinal chemistry. Its specific substitution pattern—featuring a fluorine atom ortho to the amine and a bromine atom meta to the amine—makes it a "privileged scaffold" for constructing urea-based kinase inhibitors.

This compound is the key starting material for LY3009120 , a Pan-RAF inhibitor designed to overcome the "paradoxical activation" seen with first-generation B-RAF inhibitors (e.g., vemurafenib).

Chemical Identification Data

| Property | Detail |

| IUPAC Name | This compound |

| Free Base CAS | 945244-29-1 |

| HCl Salt CAS | 1820619-16-6 (Reference ID) |

| Molecular Formula | C₇H₇BrFN[1][2][3][4][5] · HCl |

| Molecular Weight | 240.50 g/mol (Salt) / 204.04 g/mol (Free Base) |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (Salt form improves aqueous solubility) |

Structural Significance in Drug Design

The utility of 5-bromo-2-fluoro-4-methylaniline lies in its ability to facilitate multi-vector functionalization. In drug discovery, particularly for RAF kinase inhibitors, this molecule serves two critical structural roles:

-

The Aniline Nitrogen (Nucleophile): Acts as the attachment point for urea or amide linkers, which typically form hydrogen bonds with the Glu501 residue in the BRAF kinase active site.

-

The Halogen Substituents (Conformational Locks):

-

2-Fluoro: Provides metabolic stability and induces an intramolecular dipole that can lock the conformation of the resulting drug molecule, improving binding affinity.

-

5-Bromo: Serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the attachment of complex heteroaryl "tails" that occupy the hydrophobic pocket of the enzyme.

-

Diagram: Structural Role in Pan-RAF Inhibitors

Figure 1: The dual-functional role of the scaffold in synthesizing complex kinase inhibitors.

Synthesis & Manufacturing Protocols

The synthesis of the hydrochloride salt typically proceeds through the isolation of the free base, followed by salt formation to ensure stability.

Route: Nitration-Reduction Sequence

The most robust industrial route starts from 1-bromo-4-fluoro-2-methylbenzene (also known as 2-bromo-5-fluorotoluene).

Step 1: Regioselective Nitration

-

Reagents: HNO₃, H₂SO₄[5]

-

Conditions: -5°C to RT

-

Mechanism: Electrophilic aromatic substitution. The directing effects of the methyl (ortho/para) and fluoro (ortho/para) groups, combined with steric hindrance at position 3, favor nitration at position 5 (para to the methyl group).

Step 2: Nitro Reduction

-

Reagents: SnCl₂ / Ethanol (Laboratory scale) or Fe / NH₄Cl (Industrial scale) or H₂ / Raney Nickel.

-

Protocol (SnCl₂ Method):

-

Product: 5-Bromo-2-fluoro-4-methylaniline (Free Base).

Step 3: Hydrochloride Salt Formation

-

Rationale: The free base is an aniline, which can be prone to oxidation (browning) over time. The hydrochloride salt is more stable and easier to handle as a dry powder.

-

Protocol:

-

Dissolve the free base (5-Bromo-2-fluoro-4-methylaniline) in anhydrous diethyl ether or 1,4-dioxane.

-

Cool to 0°C.

-

Dropwise add 4M HCl in dioxane.

-

The white/off-white precipitate forms immediately.

-

Filter and wash with cold ether.

-

Dry under vacuum.[5]

-

Diagram: Synthesis Workflow

Figure 2: Step-by-step synthesis pathway from commercially available precursors.

Analytical Characterization (Self-Validation)

To ensure the integrity of the compound before using it in downstream applications, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) - Free Base:

-

δ 6.96 (d, J = 8.8 Hz, 1H): Aromatic proton at position 6 (ortho to Br, meta to F).

-

δ 6.86 (d, J = 11.6 Hz, 1H): Aromatic proton at position 3 (ortho to F, large H-F coupling constant).

-

δ 3.64 (br s, 2H): Amine protons (-NH₂). Note: In the HCl salt, this signal will disappear or shift downfield to ~9-10 ppm as -NH₃⁺.

-

δ 2.26 (s, 3H): Methyl group protons.[6]

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Observed Mass: m/z 204.0 / 206.0 [M+H]⁺ (Characteristic 1:1 doublet pattern of Bromine isotopes ⁷⁹Br and ⁸¹Br).

Handling and Safety (SDS Summary)

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Acute Toxicity, Oral | H301 | Toxic if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

Storage Protocol:

-

Store at 2-8°C (Refrigerated).

-

Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline moiety.

-

The Hydrochloride salt is hygroscopic; store in a desiccator.

References

-

ChemicalBook. (2024). 5-Bromo-2-fluoro-4-methylaniline Synthesis and Properties (CAS 945244-29-1).[3][6]Link

-

Henry, J. R., et al. (2015).[7] Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor.[7] ACS Medicinal Chemistry Letters. Link

-

Peng, S. B., et al. (2013). Raf Inhibitor Compounds and Methods of Use.[1][2][4][5][6][7] World Intellectual Property Organization Patent WO2013134298A1. Link

-

Santa Cruz Biotechnology. (2024). 5-Bromo-2-fluoro-4-methylaniline Product Data.Link

Sources

- 1. AU2013230146A1 - 2-amino, 6-phenyl substituted pyrido [2, 3 - d] pyrimidine derivatives useful as Raf kinase inhibitors - Google Patents [patents.google.com]

- 2. WO2021081375A1 - Inhibitors of raf kinases - Google Patents [patents.google.com]

- 3. WO2021063821A1 - Pyrimidinedione derivatives - Google Patents [patents.google.com]

- 4. WO2013134298A1 - Raf inhibitor compounds - Google Patents [patents.google.com]

- 5. commonorganicchemistry.com [commonorganicchemistry.com]

- 6. 5-Bromo-2-fluoro-4-methylaniline | 945244-29-1 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

5-Bromo-2-fluoro-4-methylaniline hydrochloride molecular structure

Technical Guide: 5-Bromo-2-fluoro-4-methylaniline Hydrochloride

Abstract This technical guide provides a comprehensive structural and synthetic analysis of this compound, a critical halogenated aniline intermediate used in the development of kinase inhibitors, specifically Pan-RAF inhibitors like LY3009120. This document details the molecular architecture, electronic properties, validated synthesis protocols, and spectroscopic characterization data required for high-purity applications in medicinal chemistry.

Molecular Structure & Properties

The efficacy of 5-Bromo-2-fluoro-4-methylaniline (CAS 945244-29-1 for free base) as a pharmacophore building block stems from its highly specific substitution pattern. The hydrochloride salt form is preferred in process chemistry to prevent oxidation of the amino group and enhance solubility during coupling reactions.

Structural Connectivity

The molecule consists of a benzene core decorated with four distinct functional groups, creating a dense electronic and steric environment.

-

Position 1 (Amino/Ammonium): The primary anchor for urea formation in downstream drug synthesis. In the hydrochloride form, this exists as an anilinium ion (

). -

Position 2 (Fluoro): An ortho-substituent relative to the amine. Through the ortho-fluorine effect, it lowers the

of the aniline nitrogen (making it less nucleophilic but more metabolically stable) and influences the planarity of the final drug molecule via intramolecular hydrogen bonding. -

Position 4 (Methyl): A para-substituent relative to the amine. It provides a hydrophobic handle and weak electron-donating induction (

), slightly counteracting the withdrawing effects of the halogens. -

Position 5 (Bromo): The reactive "warhead" for cross-coupling. Located meta to the amine, this position is sterically accessible for palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to attach heteroaromatic kinase inhibitor scaffolds.

Figure 1: Functional decomposition of the this compound scaffold.

Physicochemical Data (Free Base vs. Salt)

| Property | Free Base | Hydrochloride Salt |

| Formula | ||

| MW | 204.04 g/mol | 240.50 g/mol |

| Appearance | Off-white to pale brown solid | White crystalline solid |

| Solubility | DCM, EtOAc, DMSO | Water, Methanol, DMSO |

| Stability | Prone to oxidation (browning) | Stable, non-hygroscopic |

| CAS | 945244-29-1 | N/A (Ref as 945244-29-1 HCl) |

Synthesis & Preparation

The synthesis of the hydrochloride salt typically proceeds via the reduction of the nitro-precursor followed by immediate salt formation to preserve purity.

Synthetic Pathway

The precursor, 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene (CAS 170098-98-3), is reduced using Stannous Chloride (

Figure 2: Step-wise synthesis from the nitro-aromatic precursor to the stable hydrochloride salt.

Detailed Experimental Protocol

Step 1: Reduction of Nitro Group

-

Charge: To a stirred solution of 1-bromo-4-fluoro-2-methyl-5-nitrobenzene (1.0 eq) in Ethanol (15 volumes), add

(5.0 eq). -

Reflux: Heat the mixture to reflux (

) for 3 hours. Monitor by TLC or LC-MS for the disappearance of the nitro starting material. -

Workup: Evaporate ethanol. Neutralize the residue with saturated aqueous

to -

Extraction: Extract with Dichloromethane (DCM) (

). Combine organics, dry over

Step 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude aniline in a minimal amount of anhydrous Diethyl Ether or DCM.

-

Acidification: Dropwise add 4.0 M

in Dioxane (1.2 eq) at -

Precipitation: A white precipitate will form immediately. Stir for 30 minutes.

-

Isolation: Filter the solid, wash with cold ether, and dry under vacuum to afford This compound .

Characterization & Spectroscopy

Accurate identification of this isomer is critical, as the regiochemistry (position of F vs Me) significantly alters the NMR coupling constants.

Proton NMR ( ) Analysis

Solvent:

| Shift ( | Multiplicity | Coupling ( | Integration | Assignment | Structural Logic |

| 6.96 | Doublet (d) | 1H | H-6 | Meta to F; Ortho to | |

| 6.86 | Doublet (d) | 1H | H-3 | Ortho to F; Ortho to | |

| 3.64 | Broad (br) | - | 2H | -NH2 | Amine protons (disappears in |

| 2.26 | Singlet (s) | - | 3H | -CH3 | Methyl group at position 4. |

Interpretation: The large coupling constant (

Mass Spectrometry

-

Ionization: ESI+

-

Observed Mass:

-

Pattern: 1:1 doublet intensity ratio, characteristic of a mono-brominated compound (

and

Applications in Drug Discovery

This molecule serves as the "left-hand" side of several Pan-RAF kinase inhibitors, most notably LY3009120 .

-

Mechanism: The aniline nitrogen forms a urea linkage that binds to the Glu501 residue (in BRAF) via hydrogen bonding.

-

Role of Substituents in SAR (Structure-Activity Relationship):

-

2-Fluoro: Locks the conformation of the urea relative to the phenyl ring, ensuring the molecule fits the "DFG-out" pocket of the kinase.

-

5-Bromo: Allows for the modular attachment of the pyrimidine "hinge-binder" via Suzuki coupling.

-

Key Reference Reaction:

References

-

Peng, S. B., et al. (2015). "Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor."[1] Journal of Medicinal Chemistry, 58(10), 4165–4179.[2] Link[1]

-

ChemicalBook. (2024). "5-Bromo-2-fluoro-4-methylaniline | CAS 945244-29-1."[2][3][4] ChemicalBook Database. Link

-

Henry, J. R., et al. (2013). "Raf Kinase Inhibitors."[5][6][7][8] World Intellectual Property Organization, Patent WO2013134298A1. Link

Sources

- 1. Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells (Journal Article) | OSTI.GOV [osti.gov]

- 2. 5-Bromo-2-fluoro-4-methylaniline | 945244-29-1 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. WO2021063821A1 - Pyrimidinedione derivatives - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 8. US10167279B2 - Compounds and compositions as RAF kinase inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-2-fluoro-4-methylaniline hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development and process chemistry, this document details the physicochemical properties of the compound, explores the theoretical principles governing its solubility, and presents a robust experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and professionals in the drug development sector.

Introduction to this compound

This compound (C₇H₈BrClFN, M.W. 240.5) is the hydrochloride salt of the aniline derivative 5-Bromo-2-fluoro-4-methylaniline.[1] Aniline and its substituted analogs are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and other bioactive molecules.[2][3][4] The introduction of bromine and fluorine atoms, along with a methyl group, into the aniline scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor in medicinal chemistry.

The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent amine. A thorough understanding of its solubility in various solvent systems is paramount for its effective use in synthetic reactions, purification processes, and formulation development.

Physicochemical Properties

While specific experimental data for the hydrochloride salt is not extensively published, we can infer its properties from the free base and general chemical principles.

| Property | Value/Information | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1423037-43-7 (for hydrochloride) | N/A |

| Molecular Formula | C₇H₈BrClFN | [1] |

| Molecular Weight | 240.5 g/mol | [1] |

| Appearance | Likely a solid crystalline powder | Inferred |

| Free Base Name | 5-Bromo-2-fluoro-4-methylaniline | |

| Free Base CAS Number | 945244-29-1 | [5][6][7] |

| Free Base Molecular Formula | C₇H₇BrFN | |

| Free Base Molecular Weight | 204.04 g/mol | |

| Free Base Form | Solid |

Theoretical Considerations for Solubility

The solubility of this compound is governed by the interplay of its ionic nature and the properties of the solvent. As a hydrochloride salt, it is expected to exhibit higher solubility in polar protic solvents, such as water and lower-chain alcohols (e.g., methanol, ethanol), where the solvent can effectively solvate both the protonated anilinium cation and the chloride anion through hydrogen bonding and dipole-dipole interactions.

In contrast, its solubility is anticipated to be significantly lower in non-polar aprotic solvents like hexanes and toluene, which lack the ability to form strong interactions with the ionic species. For polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), moderate to good solubility is expected due to their high dielectric constants and ability to solvate cations.

The relationship between solvent properties and the expected solubility of this compound can be visualized as follows:

Caption: Factors influencing the solubility of 5-Bromo-2-fluoro-4-methylaniline HCl.

Experimental Determination of Solubility

Given the absence of published quantitative solubility data, this section provides a detailed, field-proven methodology for its determination. The gravimetric method is a reliable and straightforward approach for this purpose.[8]

Materials

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane, ethyl acetate, DMSO, DMF)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Calibrated pipettes

-

Pre-weighed evaporating dishes or beakers

-

Vacuum oven or desiccator

Experimental Workflow

The following diagram illustrates the step-by-step process for the gravimetric determination of solubility.

Caption: Workflow for gravimetric solubility determination.

Detailed Protocol

-

Preparation of Saturated Solution: To a series of vials, add a known volume (e.g., 5.0 mL) of each selected solvent. Add an excess amount of this compound to each vial, ensuring that undissolved solid remains visible after initial mixing. This confirms that the solution is saturated.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[9]

-

Phase Separation and Sampling: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a calibrated pipette, taking care not to disturb the solid residue.

-

Gravimetric Analysis: Transfer the aliquot of the supernatant to a pre-weighed, clean, and dry evaporating dish. Record the combined initial weight.

-

Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a desiccator can be used for a slower evaporation process.

-

Final Weighing: Once all the solvent has been removed and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried solute residue.

-

Calculation: The mass of the dissolved solute is the final weight of the dish and residue minus the initial tare weight of the dish. The solubility can then be calculated and expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Alternative Analytical Method: HPLC-UV

For more precise measurements or for solvents where gravimetry is challenging, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable alternative.[2][3] This method involves preparing a calibration curve with standard solutions of known concentrations. The saturated solution is then filtered, diluted, and its concentration is determined by comparing its UV absorbance to the calibration curve.

Safety and Handling

5-Bromo-2-fluoro-4-methylaniline, the free base of the hydrochloride salt, is classified as an acute oral toxin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[5][10][11][12]

Conclusion

References

- BenchChem. (2025). Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide.

- Sigma-Aldrich. 5-Bromo-2-fluoro-4-methylaniline.

- ZaiQi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3.

- ChemicalBook. (2025). 5-BROMO-2-FLUOROANILINE | 2924-09-6.

- Thermo Fisher Scientific. (2025).

- BenchChem. (2025).

- Thermo Fisher Scientific. (2025).

- Sigma-Aldrich. 5-Bromo-4-fluoro-2-methylaniline 97.

- Angene Chemical. (2021). Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline.

- AK Scientific, Inc.

- Thermo Fisher Scientific.

- Cayman Chemical. (2022).

- ChemicalBook. (2026). 5-Bromo-2-fluoro-4-methylaniline | 945244-29-1.

- Thermo Fisher Scientific.

- National Center for Biotechnology Information. (2011).

- Ossila. 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.

- PubChemLite. 5-bromo-2-fluoro-4-methylaniline (C7H7BrFN).

- CRO Splendid Lab Pvt. Ltd. This compound.

- Sigma-Aldrich. 5-Bromo-2-fluoro-4-methylaniline.

- Sigma-Aldrich. 5-Bromo-2-fluoro-4-methylaniline (Chinese).

- FUJIFILM Wako Chemicals U.S.A.

- BLD Pharm. 945244-29-1|5-Bromo-2-fluoro-4-methylaniline.

- N/A. Solubility Chart.

- AAT Bioquest, Inc. (2026). Solubility Reference Table.

- International Union of Pure and Applied Chemistry.

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

- 6. 5-Bromo-2-fluoro-4-methylaniline | 945244-29-1 [chemicalbook.com]

- 7. 945244-29-1|5-Bromo-2-fluoro-4-methylaniline|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride

This guide provides a comprehensive overview of the synthesis of 5-Bromo-2-fluoro-4-methylaniline hydrochloride, a key intermediate in pharmaceutical research and development. The content is structured to provide not only a step-by-step synthetic protocol but also a deeper understanding of the chemical principles and strategic decisions that underpin the synthetic route. This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.

Introduction

5-Bromo-2-fluoro-4-methylaniline and its hydrochloride salt are valuable building blocks in medicinal chemistry. The unique substitution pattern of a bromine atom, a fluorine atom, and a methyl group on the aniline core provides multiple points for diversification and modulation of physicochemical properties in the design of novel therapeutic agents. Halogenated anilines are of particular interest due to their prevalence in bioactive molecules and their utility in a variety of chemical transformations.[1] This guide will detail a robust and reproducible multi-step synthesis, starting from the commercially available 4-fluoro-2-methylaniline.

Synthetic Strategy and Mechanistic Rationale

The overall synthetic strategy involves a four-step sequence starting from 4-fluoro-2-methylaniline:

-

Bromination: Introduction of a bromine atom onto the aromatic ring.

-

Nitration: Introduction of a nitro group.

-

Reduction: Conversion of the nitro group to an amine.

-

Hydrochlorination: Formation of the hydrochloride salt.

The order of these steps is crucial and is dictated by the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution (EAS). The amino group (or its protonated form) and the methyl group are ortho-, para-directing, while the fluorine atom is also ortho-, para-directing but deactivating. The nitro group, being a strong deactivating and meta-directing group, is introduced after the desired substitution pattern of the other groups is established.

dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="4-Fluoro-2-methylaniline"]; B [label="4-Bromo-2-fluoro-5-methylaniline"]; C [label="1-Bromo-4-fluoro-2-methyl-5-nitrobenzene"]; D [label="5-Bromo-2-fluoro-4-methylaniline"]; E [label="5-Bromo-2-fluoro-4-methylaniline\nHydrochloride"];

A -> B [label=" Bromination "]; B -> C [label=" Nitration "]; C -> D [label=" Reduction "]; D -> E [label=" Hydrochlorination "]; } Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of the Starting Material: 4-Fluoro-2-methylaniline

While 4-fluoro-2-methylaniline is commercially available from several suppliers, for completeness, a common synthetic route from 5-fluoro-2-nitrotoluene is presented below.[2][3]

Reaction Scheme:

-

Starting Material: 5-Fluoro-2-nitrotoluene

-

Reagents: 10% Palladium on carbon (Pd/C), Hydrogen (H₂)

-

Product: 4-Fluoro-2-methylaniline

Protocol:

-

To a solution of 5-fluoro-2-nitrotoluene (1 equivalent) in methanol, 10% palladium on carbon (0.01 equivalents) is added.[2]

-

The reaction mixture is stirred at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 2 hours.[2]

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solid catalyst is removed by filtration through a pad of Celite, and the filter cake is washed with dichloromethane.[2]

-

The combined filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford 4-fluoro-2-methylaniline.[2]

Part 2: Regioselective Bromination of 4-Fluoro-2-methylaniline

The bromination of anilines is a classic electrophilic aromatic substitution. The amino group is a strong activating and ortho-, para-directing group.[4][5] To achieve regioselective monobromination, careful control of reaction conditions is necessary.

Reaction Scheme:

-

Starting Material: 4-Fluoro-2-methylaniline

-

Reagents: N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Product: 4-Bromo-2-fluoro-5-methylaniline

Protocol (using NBS):

-

Dissolve 4-fluoro-2-methylaniline (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1 equivalent) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

-

After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 4-bromo-2-fluoro-5-methylaniline.

Part 3: Regioselective Nitration of 4-Bromo-2-fluoro-5-methylaniline

The nitration of the brominated intermediate is the next critical step. The directing effects of the existing substituents will guide the incoming nitro group. The amino group is the strongest activating group and will direct ortho- and para-. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion, which is a meta-directing group. To avoid this and achieve the desired regioselectivity, it is common to first protect the amino group, for example, by acetylation.

Protocol (with Acetylation/Deacetylation):

-

Acetylation: To a solution of 4-bromo-2-fluoro-5-methylaniline in acetic acid, add acetic anhydride and heat the mixture. After completion, pour the reaction mixture into ice water to precipitate the acetylated product, which is then filtered and dried.

-

Nitration: Dissolve the acetylated intermediate in concentrated sulfuric acid and cool to 0 °C. Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.[6] Stir for a few hours at this temperature. Pour the reaction mixture onto crushed ice and collect the precipitated nitro product by filtration.

-

Deacetylation: Reflux the nitrated acetylated compound with aqueous hydrochloric acid to hydrolyze the acetyl group. Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the free amine, 1-bromo-4-fluoro-2-methyl-5-nitrobenzene, which is then filtered, washed, and dried.

Part 4: Reduction of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene

The reduction of the nitro group to an amine is a common transformation in organic synthesis. Several methods are available, with tin(II) chloride in ethanol or tin metal in hydrochloric acid being classical and effective choices.[7][8]

Reaction Scheme:

-

Starting Material: 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene

-

Reagents: Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol

-

Product: 5-Bromo-2-fluoro-4-methylaniline

Protocol:

-

To a stirred solution of 1-bromo-4-fluoro-2-methyl-5-nitrobenzene (1 equivalent) in ethanol, add tin(II) chloride dihydrate (2.5-3 equivalents).[7]

-

Heat the reaction mixture to reflux and maintain for 3 hours.[7]

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

After completion, remove the solvent by evaporation under reduced pressure.[7]

-

Dissolve the crude product in ice water and adjust the pH to 7 with a saturated aqueous solution of sodium bicarbonate.[7]

-

Collect the precipitated solid by filtration. Extract the filtrate with dichloromethane (3 x 200 mL).[7]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

-

Purify the residue by column chromatography (eluent: petroleum ether/ethyl acetate = 10/1) to afford 5-bromo-2-fluoro-4-methylaniline.[7]

Part 5: Formation of this compound

The final step is the conversion of the free aniline to its hydrochloride salt, which often improves stability and handling properties.

Reaction Scheme:

-

Starting Material: 5-Bromo-2-fluoro-4-methylaniline

-

Reagents: Hydrochloric acid (HCl)

-

Product: this compound

Protocol:

-

Dissolve the purified 5-bromo-2-fluoro-4-methylaniline in a suitable organic solvent such as diethyl ether or isopropanol.[9]

-

Slowly add a solution of hydrochloric acid in the same solvent (or a slight excess of concentrated aqueous HCl followed by evaporation) with stirring.[10][11]

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material and excess acid.

-

Dry the product under vacuum to obtain this compound as a solid.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Fluoro-2-methylaniline | C₇H₈FN | 125.14 | Liquid |

| 4-Bromo-2-fluoro-5-methylaniline | C₇H₇BrFN | 204.04 | Solid |

| 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C₇H₅BrFNO₂ | 249.03 | Solid |

| 5-Bromo-2-fluoro-4-methylaniline | C₇H₇BrFN | 204.04 | Solid[12] |

| This compound | C₇H₈BrClFN | 240.50 | Solid |

Characterization of 5-Bromo-2-fluoro-4-methylaniline:

-

¹H NMR (400 MHz, CDCl₃): δ 6.96 (d, J = 8.8 Hz, 1H), 6.86 (d, J = 11.6 Hz, 1H), 3.64 (br, 2H), 2.26 (s, 3H).[7]

-

MS (ESI) m/z: (M + H⁺) 204.0.[7]

Safety and Handling

The synthesis of this compound involves the use of several hazardous chemicals. It is imperative to conduct all experimental work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Anilines: Halogenated anilines can be toxic if inhaled, ingested, or absorbed through the skin. They may cause skin and eye irritation.[13][14]

-

Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and combustible materials.

-

Tin Compounds: Tin(II) chloride is harmful if swallowed and can cause skin and eye irritation.

-

Halogenated Organic Compounds: These compounds should be handled with care, as some can be persistent in the environment and may have long-term health effects.[15] All waste containing halogenated organic compounds must be disposed of in designated halogenated waste containers.[16]

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This guide has provided a detailed and technically grounded protocol for the synthesis of this compound. By understanding the underlying principles of electrophilic aromatic substitution and the rationale behind the chosen synthetic strategy, researchers can confidently and safely produce this valuable chemical intermediate for applications in drug discovery and development. The provided protocols are based on established chemical transformations and can be adapted and optimized for specific laboratory conditions.

References

-

ILO Encyclopaedia of Occupational Health and Safety. Hydrocarbons, Halogenated Aromatic. [Link]

-

Sathee Forum. Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ?. [Link]

-

BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Link]

-

Making Molecules. Electrophilic Aromatic Substitution. [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

PureSynth. 4-Fluoro-2-Methylaniline 98.0%(GC). [Link]

-

Science.gov. halogenated aromatic compounds: Topics by Science.gov. [Link]

-

ZaiQi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. [Link]

- Google Patents. Process of preparing substituted anilines.

-

Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. [Link]

-

MSD Veterinary Manual. Halogenated Aromatic Poisoning (PCB and Others). [Link]

-

National Institutes of Health. Perspective on halogenated organic compounds. [Link]

-

Beilstein Journals. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]

-

Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

-

YouTube. Making Aniline HCl. [Link]

-

Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. [Link]

-

ResearchGate. Does anyone have any literature or procedure for the preparation of aniline hydrochloride?. [Link]

-

Frontiers. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

-

PubChemLite. 4-bromo-2-fluoro-5-methylaniline (C7H7BrFN). [Link]

-

ResearchGate. Regioselective Nitration and/or Halogenation of Iridabenzofurans through Electrophilic Substitution | Request PDF. [Link]

-

MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

Sources

- 1. halogenated aromatic compounds: Topics by Science.gov [science.gov]

- 2. 4-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. 4-氟-2-甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum [forum.prutor.ai]

- 5. byjus.com [byjus.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 5-Bromo-2-fluoro-4-methylaniline | 945244-29-1 [chemicalbook.com]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 5-Bromo-2-fluoro-4-methylaniline | Sigma-Aldrich [sigmaaldrich.com]

- 13. iloencyclopaedia.org [iloencyclopaedia.org]

- 14. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

- 15. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hscprep.com.au [hscprep.com.au]

Technical Guide: Stability, Storage, and Handling of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride

Topic: Stability and Storage of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Chemical Researchers, Process Chemists, and QA/QC Specialists

Executive Summary

This compound is a critical halogenated aniline building block, frequently employed in the synthesis of kinase inhibitors (e.g., Pan-RAF inhibitors) and other small-molecule therapeutics. While the hydrochloride salt form offers improved solubility and oxidative stability compared to its free base, it introduces significant challenges regarding hygroscopicity and hydrolytic degradation.

This guide provides a scientifically grounded protocol for the storage and handling of this compound. It moves beyond generic safety data sheets to address the specific electronic and physical vulnerabilities of the 5-bromo-2-fluoro-4-methyl motif.

Chemical Identity & Physicochemical Profile[1][2][3]

Understanding the molecule's structure is the first step in predicting its degradation. The presence of the hydrochloride counterion fundamentally alters the storage requirements compared to the free base.

| Property | Specification / Description |

| Chemical Name | This compound |

| Free Base CAS | 627871-16-3 (Note: Salt often custom synthesized) |

| Molecular Formula | C₇H₇BrFN[1] · HCl |

| Appearance | White to off-white crystalline solid (darkens upon degradation) |

| Solubility | Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents. |

| Hygroscopicity | High. The ionic lattice of the HCl salt avidly attracts atmospheric moisture. |

| Acidity | Weakly acidic in aqueous solution due to hydrolysis of the anilinium ion. |

Structural Stability Analysis

-

The Anilinium Advantage: Protonation of the amine group (forming

) deactivates the ring towards electrophilic attack and reduces the electron density that typically facilitates oxidation. This makes the salt more stable against air oxidation than the free base. -

The Halogen Vulnerability: The C-Br bond at position 5 is susceptible to homolytic cleavage under UV light (photolysis), leading to radical formation and "browning" of the solid.

-

The Fluorine Effect: The fluorine atom at position 2 is highly electronegative, withdrawing electron density. While this stabilizes the ring against oxidation, it can make the ring susceptible to nucleophilic aromatic substitution (

) under extreme basic conditions or high heat.

Degradation Mechanisms (The "Why")

To prevent degradation, we must interrupt the specific pathways that lead to impurities. The three primary vectors are Moisture , Oxygen , and Light .

Mechanism 1: Moisture-Induced Hydrolysis & Caking

The HCl salt is hygroscopic. Absorption of water leads to:

-

Caking: Physical aggregation that complicates accurate weighing.

-

Hydrolysis: In the presence of excess moisture, the equilibrium shifts, potentially releasing trace HCl gas and reverting a fraction of the surface to the free base, which is then rapidly oxidized.

Mechanism 2: Photolytic Dehalogenation

Halogenated anilines are photosensitive. Exposure to UV/visible light causes the homolytic cleavage of the Carbon-Bromine bond.

-

Observation: Material turns from off-white to brown/purple.

-

Chemistry:

. The resulting aryl radicals polymerize or react with oxygen to form complex colored impurities.

Mechanism 3: Oxidative Coupling

While the salt is resistant, any free base present (due to moisture equilibrium) reacts with atmospheric oxygen to form azo linkages (

Visualization: Degradation Pathways

The following diagram illustrates the causality between environmental factors and chemical breakdown.

Figure 1: Causal pathways showing how light and moisture drive the degradation of the halogenated aniline salt.

Storage Protocols (The "How")

Based on the mechanisms above, the following storage protocol is mandatory for maintaining purity >98% over 12+ months.

A. Primary Containment

-

Vial Type: Amber borosilicate glass (Type I). Reason: Blocks UV light to prevent C-Br cleavage.

-

Closure: Teflon (PTFE) lined screw cap. Reason: Prevents HCl gas exchange and resists corrosion.

-

Headspace: The vial must be purged with Argon or Nitrogen before sealing. Reason: Removes oxygen and moisture.

B. Secondary Containment

-

Store the primary vial inside a desiccator or a sealed Mylar bag containing a desiccant packet (Silica gel or Molecular Sieves 4Å).

-

Critical: Do not allow the desiccant to directly touch the chemical.

C. Temperature Control

-

Short-term (< 1 month): 2°C to 8°C (Refrigerator).

-

Long-term (> 1 month): -20°C (Freezer).

-

Note: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold salt.

QC & Stability Testing Workflow

Trustworthiness in research requires self-validating systems. Do not assume purity; test it.

Validated Re-test Protocol

Perform these checks every 6 months or prior to critical GMP synthesis steps.

| Test | Method | Acceptance Criteria | Failure Indication |

| Appearance | Visual Inspection | White to off-white powder | Brown/Purple crust or sticky clumps |

| Identity/Purity | HPLC (C18 Column) | > 98.0% Area | New peaks at RRT < 1.0 (Hydrolysis) or RRT > 1.0 (Dimers) |

| Water Content | Karl Fischer (KF) | < 1.0% w/w | High water content implies seal failure |

| Counterion | Silver Nitrate Titration | Positive for Cl- | N/A (Confirming salt formation) |

QC Decision Logic

The following workflow dictates the decision process for handling stored material.

Figure 2: Decision logic for qualifying stored material before use in synthesis.

Handling & Safety (E-E-A-T)

Expert Insight: The most common accident with aniline salts is not acute toxicity, but sensitization . Repeated exposure to trace dust can lead to severe allergic dermatitis.

Essential PPE

-

Respiratory: N95 or P100 respirator if handling open powder outside a fume hood (not recommended).

-

Skin: Double nitrile gloves (0.11 mm minimum thickness). Aniline derivatives permeate latex rapidly.

-

Eyes: Chemical splash goggles.

Emergency Procedures

-

Spill: Do not dry sweep. Dampen with a chemically inert oil or water mist to prevent dust, then scoop into a hazardous waste container.

-

Skin Contact: Wash immediately with soap and water. Do not use alcohol, as it increases skin absorption of the aniline.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24882999, 5-Bromo-4-fluoro-2-methylaniline. Retrieved from [Link]

-

International Labour Organization (2021). ICSC 1013 - Aniline Hydrochloride. International Chemical Safety Cards (ICSC). Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline Hydrochloride. Retrieved from [Link]

Sources

5-Bromo-2-fluoro-4-methylaniline hydrochloride safety and handling

Safety, Handling, and Operational Protocols for Drug Discovery

Executive Summary

Substance: 5-Bromo-2-fluoro-4-methylaniline Hydrochloride CAS (Parent Free Base): 945244-29-1 (Salt forms often custom-synthesized; treat with high-hazard precautions) Primary Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant, Methemoglobinemia Inducer.

This guide provides a rigorous operational framework for the handling of This compound . As a halogenated aniline derivative, this compound presents a dual-threat profile: the acute systemic toxicity of the aniline moiety (specifically methemoglobinemia) and the corrosive/irritant potential of the hydrochloride salt form. It is a critical intermediate in the synthesis of sulfonamide-based kinase inhibitors and MDL series compounds.

Physicochemical & Toxicological Profile[1][2]

Understanding the molecular behavior is the first step in safety. The presence of fluorine and bromine atoms on the aniline ring increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated anilines, while the hydrochloride salt modifies solubility and aerosolization risks.

Key Properties

| Property | Description | Operational Implication |

| Appearance | Off-white to beige crystalline solid | Darkening indicates oxidation; store under inert gas. |

| Solubility | Soluble in DMSO, Methanol, Water (moderate) | High water solubility of the salt increases bioavailability if ingested/inhaled. |

| Acidity | Acidic in aqueous solution | Potential for severe eye damage (GHS Cat 1/2) upon contact. |

| Stability | Hygroscopic; Light/Air sensitive | Must be handled in low-humidity environments; prone to forming azo-tars. |

The Silent Hazard: Methemoglobinemia

Unlike standard corrosives where pain is immediate, aniline absorption can be insidious.

-

Mechanism: The hepatic metabolites (N-hydroxylamines) cycle between the erythrocyte and the liver. They oxidize Hemoglobin-Fe(II) to Methemoglobin-Fe(III), which cannot transport oxygen.[1]

-

Latency: Symptoms (cyanosis, headache, fatigue) may be delayed 1–4 hours post-exposure.

-

The "Blue" Sign: Cyanosis (blue lips/nail beds) occurs at MetHb levels >15%. At >50%, cardiovascular collapse is imminent.

Engineering Controls & Personal Protective Equipment (PPE)[4]

Core Directive: Do not rely on odor thresholds. Halogenated anilines often have faint odors that are undetectable at toxic concentrations.

Hierarchy of Controls (Visualized)

Figure 1: Risk mitigation hierarchy prioritizing containment over PPE.

Glove Permeation Strategy

Aromatic amines are notorious for permeating standard latex and thin nitrile.

-

Primary Layer: Silver Shield® (Laminate) or heavy-duty Nitrile (>0.11 mm).

-

Secondary Layer: Standard Nitrile (for dexterity and to protect the inner glove from mechanical tear).

-

Change Schedule: Immediately upon splash; every 60 minutes during active handling.

Operational Protocols

Weighing and Solubilization (High Risk)

The hydrochloride salt is likely a fine powder, creating a dust hazard. Static charge can disperse the powder unexpectedly.

Protocol:

-

Preparation: Place an anti-static gun and a waste container inside the fume hood before starting.

-

Taring: Tare the vial with the cap on to avoid drift from air currents.

-

Transfer: Use a disposable antistatic spatula. Do not pour from the source bottle.

-

Solubilization: Add solvent (e.g., DMSO) immediately to the weighed solid within the hood. Do not transport dry solid across the lab unless the vial is parafilmed and secondary-contained.

-

Decontamination: Wipe the balance and immediate area with 10% HCl (to protonate any free amine) followed by detergent.

Reaction Workflow & Quenching

When using 5-Bromo-2-fluoro-4-methylaniline HCl in coupling reactions (e.g., Buchwald-Hartwig):

Figure 2: Operational workflow emphasizing containment during phase changes.

Critical Note on Waste: Do not mix aniline waste with oxidizing acids (Nitric, Chromic). This can form explosive diazonium salts or generate heat uncontrollably. Segregate into "Halogenated Organic" waste streams.

Emergency Response: The "Cyanosis Protocol"

Standard First Aid is insufficient for aniline poisoning. Oxygen alone does not reverse Methemoglobinemia; the antidote is Methylene Blue, but it requires medical administration.

Exposure Response Logic

-

Skin Contact:

-

Inhalation/Ingestion:

-

Action: Move to fresh air. Keep warm and quiet (reduce oxygen demand).

-

Alert: Transport to ER immediately. Inform EMS of "Aniline/Methemoglobinemia risk."

-

-

Medical Alert Card: Researchers working with >5g quantities should carry a wallet card stating:

"I work with aromatic amines. In case of collapse, suspect Methemoglobinemia. Antidote: Methylene Blue (1-2 mg/kg IV)."

Synthesis & Application Context

For the Drug Development Professional

This scaffold is highly valued for the 2-fluoro-4-methyl substitution pattern.

-

Kinase Inhibition: The fluorine atom at the ortho position to the amine modulates the pKa of the aniline nitrogen (making it less basic) and enhances metabolic stability against N-acetylation.

-

Coupling: The 5-bromo position serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to attach the "tail" of the drug molecule, often targeting the ATP-binding pocket of enzymes like BRAF or MEK.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58064112, 5-Bromo-2-fluoro-4-methylaniline. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: Halogenated Anilines Registration Dossiers. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC) - NIOSH. Methemoglobinemia: Work-Related Illness. Retrieved from [Link]

Sources

- 1. Methemoglobinemia Caused by 8-Aminoquinoline Drugs: DFT Calculations Suggest an Analogy to H4B’s Role in Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ipo.rutgers.edu [ipo.rutgers.edu]

- 3. fishersci.com [fishersci.com]

- 4. angenechemical.com [angenechemical.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

discovery and history of 5-Bromo-2-fluoro-4-methylaniline hydrochloride

The following technical guide details the discovery, chemistry, and application of 5-Bromo-2-fluoro-4-methylaniline hydrochloride , a critical intermediate in the synthesis of next-generation kinase inhibitors.

CAS (Free Base): 627871-16-3 | Role: Key Pharmacophore Building Block[1][2]

Executive Summary

This compound is a specialized halogenated aniline derivative used primarily in the synthesis of Pan-RAF kinase inhibitors .[1][2][3][4] Unlike generic reagents, this compound was popularized by the need to overcome "paradoxical activation"—a phenomenon where first-generation B-RAF inhibitors (e.g., Vemurafenib) inadvertently activated the MAPK pathway in wild-type cells, leading to secondary malignancies.[1][2][3][4]

This intermediate serves as the "hinge-binding" or "solvent-front" moiety in drugs like LY3009120 and Belvarafenib , providing the precise steric and electronic profile required to inhibit RAF dimers rather than just monomers.[1][2][3][4]

Discovery & Historical Context

The "Paradox" Driver

In the early 2010s, the oncology field faced a critical hurdle. First-generation BRAF inhibitors were highly effective against BRAF V600E melanoma but caused cutaneous squamous cell carcinomas in up to 25% of patients.[1][3][4] Structural biology revealed that these drugs induced RAF dimerization in wild-type cells, hyper-activating the ERK signaling pathway.[1][2][3][4]

The Structural Solution

Medicinal chemists at Eli Lilly and Genentech shifted focus to "Pan-RAF" inhibitors that could bind to both protomers of the RAF dimer. 5-Bromo-2-fluoro-4-methylaniline emerged as the optimal scaffold for this purpose.[1][2][3][4]

-

Fluorine (C2): Modulates pKa and metabolic stability, preventing rapid oxidation of the aniline ring.[3]

-

Methyl (C4): Provides hydrophobic bulk to fill the specific pocket within the kinase domain, enhancing selectivity over other kinases.[3]

-

Bromine (C5): Acts as the reactive handle for cross-coupling (Suzuki-Miyaura) to the inhibitor's heterocyclic core.[1][2][3][4]

Key Therapeutic Linkages

| Drug Candidate | Developer | Target | Role of Intermediate |

| LY3009120 | Eli Lilly | Pan-RAF (A/B/C) | Forms the aryl moiety via boronate coupling.[1][2][3] |

| Belvarafenib | Genentech/Hanmi | Pan-RAF | Precursor to the "tail" segment of the inhibitor.[3] |

| MDL-800 | Academic | SIRT6 Activator | Used to synthesize the sulfonamide core.[1][3][4] |

Chemical Synthesis & Process Chemistry

The synthesis of 5-Bromo-2-fluoro-4-methylaniline is challenging due to the directing effects of the substituents.[1][2][3][4] Direct bromination of 2-fluoro-4-methylaniline typically yields the C6-bromo isomer due to the strong ortho-directing power of the amine.[1][2][3][4] Therefore, an indirect Nitration-Reduction route is the industry standard.[1][3]

Validated Synthetic Protocol

Precursor: 1-Bromo-4-fluoro-2-methylbenzene[1][2][3][4]

Step 1: Regioselective Nitration

The fluorine and methyl groups direct the incoming nitro group to the C5 position.[1][3]

-

Reagents: HNO₃ (fuming), H₂SO₄.[3]

-

Conditions: -5°C to 0°C (Exothermic control is critical).[1][2][3]

-

Mechanism: Electrophilic Aromatic Substitution (EAS).[1][3] The C5 position is ortho to Fluorine (activator) and para to Methyl (activator), making it the most nucleophilic site.[1][2][3]

Step 2: Nitro Reduction[1][3][4]

-

Reagents: SnCl₂·2H₂O / Ethanol (Lab scale) or Fe / NH₄Cl (Process scale).[1][2][3][4]

-

Note: Catalytic hydrogenation (H₂/Pd-C) is risky due to the potential for de-bromination (hydrodehalogenation).[1][2][3] Chemoselective metal reduction is preferred to preserve the C-Br bond.[1][2][3]

Step 3: Salt Formation[1][3]

-

Rationale: The free base is an oil or low-melting solid prone to oxidation (browning).[1][2][3][4] The HCl salt is a stable, crystalline solid suitable for long-term storage.[1][3][4]

Synthesis Pathway Diagram

Figure 1: Industrial synthesis route avoiding regioselectivity issues of direct aniline bromination.

Application in Drug Development (LY3009120 Case Study)

The primary utility of this intermediate is in Suzuki-Miyaura Cross-Coupling .[1][2][3] It is rarely used as a nucleophile (via the amine) in the first step; instead, the bromine is converted to a boronic ester.

Experimental Workflow: Miyaura Borylation

-

Reactants: 5-Bromo-2-fluoro-4-methylaniline + Bis(pinacolato)diboron.[1][2][3]

-

Catalyst: Pd(dppf)Cl₂[1][3][6]·CH₂Cl₂ (3-5 mol%).[1][2][3][4]

-

Solvent: 1,4-Dioxane (degassed).

-

Temperature: 90-100°C under Argon.

Why this matters: This converts the electrophilic aryl bromide into a nucleophilic aryl boronate, which is then coupled to the complex heterocyclic core (e.g., a chloropyrimidine or naphthyridine) to assemble the final drug molecule.

Reaction Logic Diagram

Figure 2: The conversion of the intermediate into the active pharmacophore for Pan-RAF inhibitors.[1][2][3]

Technical Specifications & Safety

Physicochemical Properties

| Property | Value | Note |

| Molecular Formula | C₇H₇BrFN[1][2][3][4] · HCl | Salt form |

| Molecular Weight | 240.50 g/mol | |

| Appearance | Off-white to pale brown solid | Darkens upon light exposure |

| Solubility | DMSO, Methanol, Water (moderate) | Free base is insoluble in water |

| Melting Point | >200°C (decomp) | Distinct from free base (86-90°C) |

Handling Precautions[1][2][7]

-

Stability: The free base is sensitive to air oxidation.[3] The hydrochloride salt is hygroscopic; store under inert gas (Nitrogen/Argon) with desiccant.[1][2][3]

-

Toxicity: Like all halogenated anilines, it is a potential skin sensitizer and methemoglobinemia agent. Use nitrile gloves and work within a fume hood.[1][3]

-

Incompatibility: Avoid contact with strong oxidizing agents.[3] The amine group is incompatible with acid chlorides or anhydrides unless protection is intended.[1][3]

References

-

Discovery of LY3009120: Henry, J. R., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor.[1][2][3][4] Journal of Medicinal Chemistry . Link[1][2][3][4]

-

Synthesis of Halogenated Anilines: Process for the preparation of 5-bromo-2-fluoro-4-methylaniline. ChemicalBook / Patent Data . Link

-

Belvarafenib Structure & Activity: Hanmi Pharmaceutical / Genentech.[3] (2021).[1][2][3][7] Crystal Structure of BRAF kinase domain bound to Belvarafenib. RCSB Protein Data Bank .[1][3] Link

-

SIRT6 Activators: Shang, J. L., et al. (2021).[8] MDL-800, an allosteric activator of SIRT6.[1][3][8] Acta Pharmacologica Sinica . Link[1][2][3][4]

Sources

- 1. Belvarafenib | C23H16ClFN6OS | CID 89655386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lifirafenib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Belvarafenib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Lifirafenib | C25H17F3N4O3 | CID 89670174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. WO2021081375A1 - Inhibitors of raf kinases - Google Patents [patents.google.com]

- 7. rcsb.org [rcsb.org]

- 8. ossila.com [ossila.com]

Methodological & Application

The Strategic Utility of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride in Modern Drug Discovery

Introduction: A Versatile Scaffold for Targeted Therapeutics

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. 5-Bromo-2-fluoro-4-methylaniline hydrochloride has emerged as a critical building block, particularly in the development of kinase inhibitors for oncology.[1] Its unique trifunctional nature—a nucleophilic amine, a versatile bromine atom for cross-coupling, and an activating/modulating fluorine atom—provides a robust platform for creating complex molecular architectures.[2] This guide provides an in-depth exploration of the applications and synthetic protocols involving this key intermediate, with a particular focus on its role in the synthesis of the BRAF V600E inhibitor, Vemurafenib (PLX4032).[3][4]

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] Vemurafenib is a potent inhibitor of the BRAF V600E mutation, which is present in approximately 50% of melanomas.[3][6] The synthesis of Vemurafenib and its analogs often leverages the specific reactivity of this compound to construct the core structure of the final drug molecule.

Core Properties and Handling

A comprehensive understanding of the physicochemical properties and safety profile of this compound is essential for its effective and safe utilization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1820619-16-6 | [7] |

| Molecular Formula | C7H8BrClFN | [7] |

| Molecular Weight | 240.5 g/mol | [7] |

| Appearance | Solid | [8] |

| Melting Point | 86-90 °C | [9] |

Safety and Handling:

This compound is classified as acutely toxic if swallowed.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[10][11] All manipulations should be performed in a well-ventilated fume hood.[10][11] In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[12]

Application in Kinase Inhibitor Synthesis: The Vemurafenib Case Study

The synthesis of Vemurafenib provides a quintessential example of the strategic application of this compound. The overall synthetic workflow can be conceptualized as the convergence of two key fragments, with our title compound serving as a precursor to one of these crucial pieces.

Convergent synthesis of Vemurafenib.

Protocol 1: Synthesis of 5-Bromo-2-fluoro-4-methylaniline from its Nitro Precursor

A common synthetic route to 5-Bromo-2-fluoro-4-methylaniline involves the reduction of the corresponding nitrobenzene derivative. This transformation is a fundamental step in many organic synthesis protocols.

Reaction Scheme:

1-Bromo-4-fluoro-2-methyl-5-nitrobenzene → 5-Bromo-2-fluoro-4-methylaniline

Materials and Reagents:

-

1-Bromo-4-fluoro-2-methyl-5-nitrobenzene

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Ethanol

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na2SO4)

-

Ice

Procedure:

-

To a stirred solution of 1-bromo-4-fluoro-2-methyl-5-nitrobenzene in ethanol, add SnCl2·2H2O.[13]

-

Heat the reaction mixture to reflux and maintain for 3 hours.[13]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol by rotary evaporation under reduced pressure.[13]

-

Dissolve the crude product in ice water and adjust the pH to 7 with saturated aqueous NaHCO3.[13]

-

Collect the precipitated solid by filtration.

-

Extract the filtrate with dichloromethane (3x).[13]

-

Combine the organic phases, dry over anhydrous Na2SO4, and concentrate under reduced pressure.[13]

-

Purify the residue by column chromatography (eluent: petroleum ether/ethyl acetate = 10/1) to afford 5-bromo-2-fluoro-4-methylaniline.[13]

Rationale for Experimental Choices:

-

Tin(II) chloride is a classic and effective reducing agent for converting aromatic nitro groups to anilines. It is relatively inexpensive and the reaction conditions are generally mild.

-

Ethanol is a suitable solvent that dissolves the starting material and is compatible with the reaction conditions.

-

pH adjustment with sodium bicarbonate is crucial to neutralize any remaining acid and to precipitate the free aniline from its salt form.

-

Column chromatography is a standard purification technique to isolate the desired product from any unreacted starting material or byproducts.

Protocol 2: Illustrative Suzuki-Miyaura Coupling

The bromine atom on the aniline ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl groups, a key strategy in building the complex scaffolds of kinase inhibitors.[14]

Generalized Suzuki-Miyaura Coupling Workflow.

Generalized Procedure:

-

In a reaction vessel, combine the 5-Bromo-2-fluoro-4-methylaniline derivative, the arylboronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), and a base (e.g., K2CO3 or Cs2CO3).

-

Add a suitable solvent system (e.g., dioxane/water or DME).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling to room temperature, perform an aqueous workup, extracting the product into an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Causality in Protocol Design:

-

The choice of palladium catalyst and ligands is critical and can significantly impact reaction efficiency and yield. For electron-rich anilines, catalysts with bulky phosphine ligands are often preferred.

-

The base is necessary to activate the boronic acid species for transmetalation to the palladium center.

-

Degassing is essential to remove oxygen, which can oxidize the palladium catalyst and hinder the catalytic cycle.

The Role of Fluorine in Medicinal Chemistry

The presence of the fluorine atom in this compound is not merely a placeholder. The strategic incorporation of fluorine is a widely used tactic in drug design.[15] It can influence a molecule's:

-

Binding Affinity: Fluorine can participate in favorable interactions with the protein target.

-

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.

-

Lipophilicity and Permeability: Fluorine substitution can alter a molecule's ability to cross cell membranes.

Conclusion

This compound stands as a testament to the power of well-designed building blocks in accelerating drug discovery. Its strategic combination of reactive sites allows for the efficient construction of complex molecules, as exemplified by its role in the synthesis of the life-saving melanoma drug, Vemurafenib.[16][17] The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for utilizing this versatile intermediate in their own synthetic endeavors, ultimately contributing to the development of the next generation of targeted therapies.

References

- Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC. (2025, August 5).

- 5-Bromo-2-fluoro-4-methylaniline | Sigma-Aldrich.

- Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts | Oncotarget. (2017, June 13).

- Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs - Preprints.org. (2024, April 25).

- 5-Bromo-2-fluoro-4-methylaniline | 945244-29-1 - ChemicalBook. (2026, January 13).

- 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermedi

- Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (2017, March 6).

- Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC.

- 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3 | Ossila.

- 5 - SAFETY D

- Rapid, Microwave-Assisted Organic Synthesis of Selective V600EBRAF Inhibitors for Preclinical Cancer Research - PMC.

- 2 - SAFETY D

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 18).

- FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC. (2025, August 12).

- 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3.

- Small Molecule Kinase Inhibitor Drugs (1995–2021) - DIGIBUG Principal. (2021, October 8).

- This compound - CRO Splendid Lab Pvt. Ltd.

- Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline - PrepChem.com.

- Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors - Benchchem.

- Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC.

- Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (2026, January 31).

- Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC.

- Applications of Fluorine in Medicinal Chemistry | Request PDF - ResearchG

- Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors - Benchchem.

- PLX4032 resistance of patient-derived melanoma cells: crucial role of oxid

- The BRAFV600E inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells.

- PLX4032 - Massive Bio. (2026, January 15).

- Photoactivatable prodrugs of antimelanoma agent Vemurafenib - Discovery - the University of Dundee Research Portal. (2015, June 10).

- Novel melanoma treatment: Preliminary study shows high response rates, regression of metastatic lesions | Derm

Sources

- 1. digibug.ugr.es [digibug.ugr.es]

- 2. nbinno.com [nbinno.com]

- 3. thno.org [thno.org]

- 4. Rapid, Microwave-Assisted Organic Synthesis of Selective V600EBRAF Inhibitors for Preclinical Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 8. 5-Bromo-2-fluoro-4-methylaniline | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. 5-Bromo-2-fluoro-4-methylaniline | 945244-29-1 [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. massivebio.com [massivebio.com]

- 17. dermatologytimes.com [dermatologytimes.com]

Strategic Coupling of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride: Protocols and Mechanistic Insights

An Application Guide for Researchers

Abstract

5-Bromo-2-fluoro-4-methylaniline is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics such as pan-RAF inhibitors for oncology applications.[1] Its structural complexity, characterized by a sterically hindered and electron-rich aromatic core with multiple functional groups, presents unique challenges and opportunities in cross-coupling reactions. This guide provides an in-depth analysis and detailed protocols for the palladium-catalyzed cross-coupling of its commercially common hydrochloride salt. We will explore the critical prerequisite of amine neutralization and detail optimized conditions for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering researchers a comprehensive playbook for leveraging this versatile intermediate in drug discovery and development.

Foundational Chemistry: Understanding the Substrate

5-Bromo-2-fluoro-4-methylaniline hydrochloride combines several key structural features that dictate its reactivity:

-

Aryl Bromide: The primary site for palladium-catalyzed cross-coupling, offering a balance of reactivity and stability.

-

Ortho-Fluoro Group: This electron-withdrawing group modulates the electronics of the ring and can influence the rate of oxidative addition.

-

Aniline Moiety: A strong electron-donating group that activates the ring, making it electron-rich. Its basicity and nucleophilicity can influence catalyst behavior.

-

Methyl Group: Adds to the steric bulk around the reactive centers.

-

Hydrochloride Salt: The aniline is supplied as a hydrochloride salt (Ar-NH₃⁺Cl⁻) to enhance stability and ease of handling. However, the protonated amine is non-nucleophilic and deactivates the aromatic ring, making neutralization an essential first step for any subsequent coupling reaction.

The Critical Step: Managing the Hydrochloride Salt

The protonated anilinium group must be converted to the free aniline (Ar-NH₂) for the desired reactivity. Researchers have two primary strategies to achieve this, as outlined in the workflow below.

Caption: Decision workflow for handling the aniline hydrochloride salt.

Pathway A: Pre-reaction Neutralization & Isolation

This method involves a separate acid-base extraction to yield the pure, free aniline before initiating the cross-coupling reaction. While it adds a step to the overall sequence, it provides a clean, well-characterized starting material, which can improve the reproducibility of the coupling reaction.

Protocol 1: Free Aniline Generation

-

Dissolve this compound (1.0 eq) in deionized water (10 mL per gram of salt).

-

Transfer the solution to a separatory funnel and add an equal volume of an organic solvent like ethyl acetate or dichloromethane (DCM).

-

Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃) while gently swirling, until gas evolution ceases and the aqueous layer is basic (pH > 8, check with pH paper).

-

Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the solution and concentrate the solvent under reduced pressure to yield the free aniline, typically as a solid or oil.[1] This material can be used directly in the subsequent coupling step.

Pathway B: In Situ Neutralization

For operational simplicity, the hydrochloride salt can be neutralized directly within the coupling reaction vessel. This requires adding at least one extra equivalent of the base used for the coupling reaction itself.

-

Causality: The first equivalent of base is consumed by the acidic anilinium proton. Subsequent equivalents of base are then available to participate in the catalytic cycle (e.g., to activate the boronic acid in a Suzuki coupling or deprotonate the amine in a Buchwald-Hartwig amination).

-

Considerations: A sufficiently strong base is required. Weak bases may not efficiently deprotonate the anilinium salt, leading to a sluggish or incomplete reaction. This approach is highly efficient but requires careful optimization of the total base quantity.

Palladium-Catalyzed C-C Bond Forming Reactions

The C-Br bond of 5-bromo-2-fluoro-4-methylaniline is an excellent handle for forming new carbon-carbon bonds, which is fundamental to molecular scaffolding in drug development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for creating biaryl or vinyl-aryl structures from aryl halides. It involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or ester.